![molecular formula C25H23N3O4 B10816504 1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one](/img/structure/B10816504.png)
1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one is a complex organic compound with a molecular formula of C({25})H({23})N({3})O({4}).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the furoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Final coupling with the ethanone group: This step may involve a Friedel-Crafts acylation reaction to attach the ethanone group to the aromatic ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted furoquinoline derivatives.
Applications De Recherche Scientifique
1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
6-Methoxyfuro[2,3-b]quinoline derivatives: These compounds share the furoquinoline core and exhibit similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are known for their diverse pharmacological properties.
Uniqueness: 1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C25H23N3O4 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
1-[4-[4-(6-methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C25H23N3O4/c1-16(29)17-3-5-20(6-4-17)27-9-11-28(12-10-27)25(30)23-15-19-13-18-14-21(31-2)7-8-22(18)26-24(19)32-23/h3-8,13-15H,9-12H2,1-2H3 |
Clé InChI |
DTROJYFMWWELRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(O3)N=C5C=CC(=CC5=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B10816424.png)

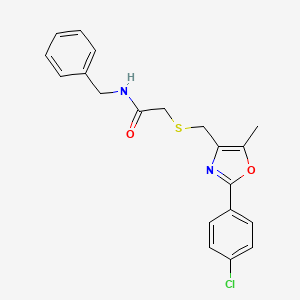
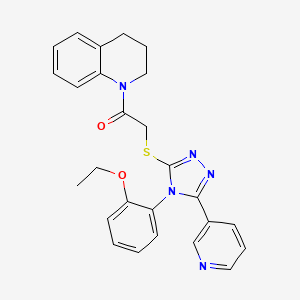
![2-({[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816454.png)
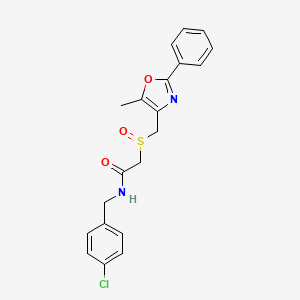
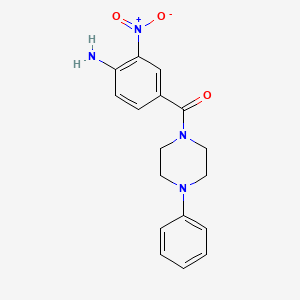
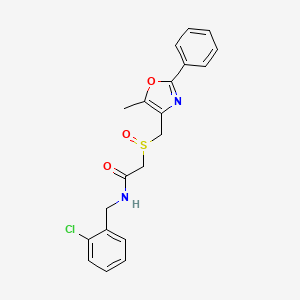
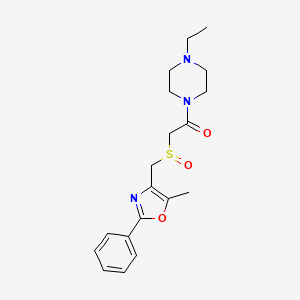
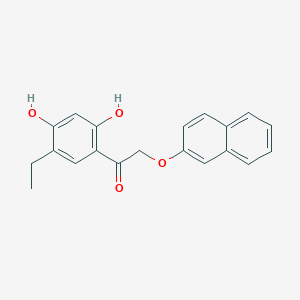
![2-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methyl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B10816498.png)
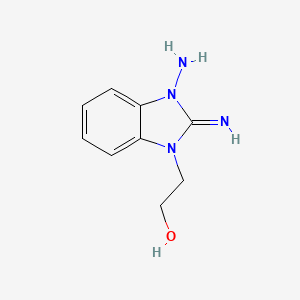
![N-(1-butyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide](/img/structure/B10816510.png)
![2-((Methylthio)methyl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10816511.png)
